molecular formula C17H23NO3S B2972055 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide CAS No. 2321342-41-8

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide

Cat. No.: B2972055
CAS No.: 2321342-41-8
M. Wt: 321.44
InChI Key: YOLNHOPOCBEFGF-VOTSOKGWSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is a synthetic organic compound characterized by its unique structure, which includes a cinnamamide moiety linked to a tetrahydrothiopyran ring substituted with a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide typically involves multiple steps:

    Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via nucleophilic substitution reactions, where an appropriate hydroxyethoxy precursor reacts with the tetrahydrothiopyran ring.

    Attachment of the Cinnamamide Moiety: The final step involves the coupling of the cinnamamide moiety to the tetrahydrothiopyran ring. This can be accomplished using amide bond formation techniques, such as the reaction of a cinnamoyl chloride with the amine group on the tetrahydrothiopyran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxyethoxy group.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its derivatives can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and cinnamamide groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanesulfonamide
  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide

Uniqueness

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide is unique due to the presence of the cinnamamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific fields.

Properties

IUPAC Name

(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-10-11-21-17(8-12-22-13-9-17)14-18-16(20)7-6-15-4-2-1-3-5-15/h1-7,19H,8-14H2,(H,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLNHOPOCBEFGF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C=CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNC(=O)/C=C/C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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